4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- is a heterocyclic compound featuring a pyrimidinone core substituted with butylthio and phenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- typically involves the reaction of 2-thiouracil with butyl and phenyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol groups of 2-thiouracil attack the halides, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the pyrimidinone ring, potentially converting it to dihydropyrimidinone derivatives.
Substitution: The butylthio and phenylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfur atoms can form strong interactions with metal ions or thiol groups in proteins, potentially inhibiting their activity. Additionally, the aromatic phenylthio group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
2-Thiouracil: A precursor in the synthesis of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)-.
4(1H)-Pyrimidinone, 2-(methylthio)-6-(phenylthio)-: Similar structure but with a methylthio group instead of a butylthio group.
4(1H)-Pyrimidinone, 2-(butylthio)-6-(methylthio)-: Similar structure but with a methylthio group instead of a phenylthio group.
Uniqueness: The uniqueness of 4(1H)-Pyrimidinone, 2-(butylthio)-6-(phenylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of butylthio and phenylthio groups enhances its lipophilicity and potential for interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
284682-03-7 |
---|---|
Molecular Formula |
C14H16N2OS2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-butylsulfanyl-4-phenylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C14H16N2OS2/c1-2-3-9-18-14-15-12(17)10-13(16-14)19-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) |
InChI Key |
HEXQXWAIZMQUTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC(=CC(=O)N1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.